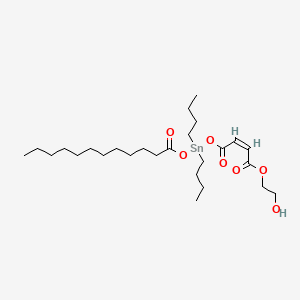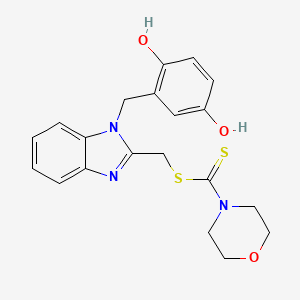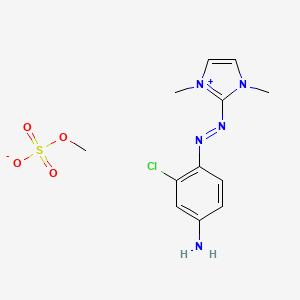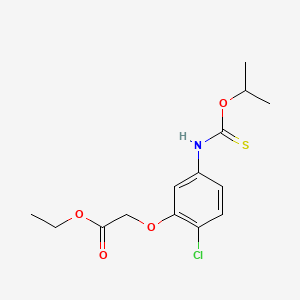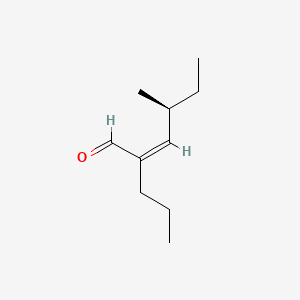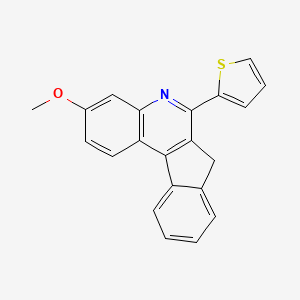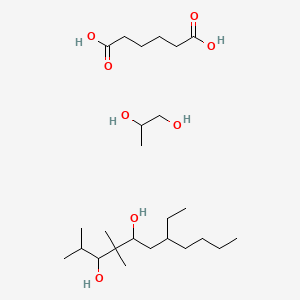
7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol” is a complex organic molecule composed of three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
-
7-Ethyl-2,4,4-trimethylundecane-3,5-diol
Synthesis: This compound can be synthesized through a multi-step organic synthesis process. The starting material is typically a long-chain alkane, which undergoes a series of reactions including alkylation, oxidation, and reduction to introduce the ethyl and methyl groups and the diol functionality.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or platinum to facilitate the reactions.
-
Hexanedioic acid
Reaction Conditions: The oxidation reaction is carried out at elevated temperatures (around 50-70°C) and requires the presence of a strong oxidizing agent like nitric acid.
-
Propane-1,2-diol
Reaction Conditions: The hydration reaction is conducted at high temperatures (around 200°C) and pressures, often in the presence of a catalyst such as sulfuric acid or ion exchange resins.
Industrial Production Methods
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Industrial production involves large-scale organic synthesis with continuous flow reactors to ensure consistent quality and yield.
Hexanedioic acid: Produced on an industrial scale through the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Propane-1,2-diol: Manufactured industrially by the hydration of propylene oxide in large reactors, followed by distillation to obtain high-purity product.
化学反応の分析
Types of Reactions
-
Oxidation
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can undergo oxidation to form corresponding ketones or carboxylic acids.
Hexanedioic acid: can be further oxidized to form shorter-chain dicarboxylic acids.
Propane-1,2-diol: can be oxidized to form lactic acid or pyruvic acid.
-
Reduction
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can be reduced to form alkanes.
Hexanedioic acid: can be reduced to form hexanediol.
Propane-1,2-diol: can be reduced to form propanol.
-
Substitution
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: can undergo substitution reactions to introduce various functional groups.
Hexanedioic acid: can participate in esterification reactions to form esters.
Propane-1,2-diol: can undergo substitution to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogens, alkyl halides, acid chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids, shorter-chain dicarboxylic acids.
Reduction Products: Alkanes, alcohols.
Substitution Products: Ethers, esters, halogenated compounds.
科学的研究の応用
Chemistry
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Used as an intermediate in organic synthesis for the production of complex molecules.
Hexanedioic acid: Utilized in the synthesis of nylon and other polymers.
Propane-1,2-diol: Employed as a solvent and antifreeze agent.
Biology
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Studied for its potential biological activity and interactions with enzymes.
Hexanedioic acid: Investigated for its role in metabolic pathways and as a precursor for bio-based materials.
Propane-1,2-diol: Used in cell culture media and as a cryoprotectant.
Medicine
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Explored for its potential therapeutic properties.
Hexanedioic acid: Examined for its use in drug delivery systems.
Propane-1,2-diol: Commonly used in pharmaceutical formulations as a solvent and stabilizer.
Industry
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Applied in the production of specialty chemicals.
Hexanedioic acid: Widely used in the manufacture of nylon, plastics, and resins.
Propane-1,2-diol: Utilized in the production of antifreeze, cosmetics, and food additives.
作用機序
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Hexanedioic acid: Functions as a precursor in metabolic pathways, contributing to the synthesis of essential biomolecules.
Propane-1,2-diol: Acts as a solvent and stabilizer, enhancing the solubility and stability of active ingredients in formulations.
類似化合物との比較
Similar Compounds
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Similar compounds include other long-chain alkanes with diol functionalities.
Hexanedioic acid: Similar compounds include other dicarboxylic acids such as succinic acid and glutaric acid.
Propane-1,2-diol: Similar compounds include other glycols such as ethylene glycol and butane-1,3-diol.
Uniqueness
7-Ethyl-2,4,4-trimethylundecane-3,5-diol: Unique due to its specific alkyl and diol substitution pattern, which imparts distinct chemical and physical properties.
Hexanedioic acid: Unique for its role in the production of nylon and its widespread industrial applications.
Propane-1,2-diol: Unique for its versatility as a solvent, antifreeze agent, and pharmaceutical excipient.
特性
CAS番号 |
150632-05-6 |
|---|---|
分子式 |
C25H52O8 |
分子量 |
480.7 g/mol |
IUPAC名 |
7-ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C16H34O2.C6H10O4.C3H8O2/c1-7-9-10-13(8-2)11-14(17)16(5,6)15(18)12(3)4;7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h12-15,17-18H,7-11H2,1-6H3;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 |
InChIキー |
YKGHLBHBWARESI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(C(C)(C)C(C(C)C)O)O.CC(CO)O.C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


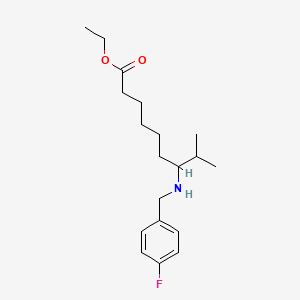
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
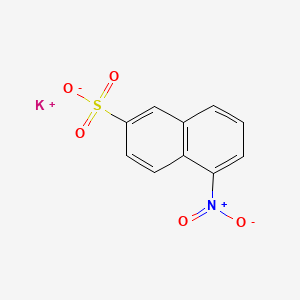
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
